molecular formula C29H34N4O4 B3303610 1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 921099-87-8

1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B3303610
CAS RN: 921099-87-8
M. Wt: 502.6 g/mol
InChI Key: BOUWZTWOQJURSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has an azepane ring, which is a seven-membered ring containing nitrogen . The presence of a piperazine ring and a methoxyphenyl group suggests that this compound might have some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and azepane rings are likely to contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar aromatic rings could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain an indole ring work by interacting with specific proteins or enzymes in the body .

properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O4/c1-37-23-12-10-22(11-13-23)30-16-18-32(19-17-30)29(36)28(35)25-20-33(26-9-5-4-8-24(25)26)21-27(34)31-14-6-2-3-7-15-31/h4-5,8-13,20H,2-3,6-7,14-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUWZTWOQJURSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

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